molecular formula C4H11NO3 B12950063 2-(Aminooxy)-2-methylpropane-1,3-diol

2-(Aminooxy)-2-methylpropane-1,3-diol

Cat. No.: B12950063
M. Wt: 121.14 g/mol
InChI Key: WQFKLUVCQOAJCP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-methylpropane-1,3-diol is a chemical compound known for its unique structure and reactivity. It contains an aminooxy group (-ONH2) attached to a propane backbone, making it a valuable reagent in various chemical reactions, particularly in the field of bioorthogonal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-methylpropane-1,3-diol typically involves the reaction of hydroxylamine with a suitable precursor, such as 2-methylpropane-1,3-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Aminooxy)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks electrophilic carbonyl groups to form oxime bonds. This property makes it a valuable tool in bioorthogonal chemistry, where it is used to label and modify biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Similar in structure but contains an acetic acid moiety.

    1-Aminooxy-3-aminopropane: Lacks the methyl group present in 2-(Aminooxy)-2-methylpropane-1,3-diol.

    1-Aminooxy-2-aminoethane: Another analog with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to form stable oxime linkages under mild conditions sets it apart from other similar compounds, making it particularly useful in applications requiring precise and stable modifications .

Properties

Molecular Formula

C4H11NO3

Molecular Weight

121.14 g/mol

IUPAC Name

2-aminooxy-2-methylpropane-1,3-diol

InChI

InChI=1S/C4H11NO3/c1-4(2-6,3-7)8-5/h6-7H,2-3,5H2,1H3

InChI Key

WQFKLUVCQOAJCP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)ON

Origin of Product

United States

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